BenchChemオンラインストアへようこそ!

4-(1,3,4-Oxadiazol-2-yl)piperidine

Medicinal Chemistry ADME Bioisosterism

The 1,3,4-oxadiazole regioisomer delivers ~10-fold lower log D, superior metabolic stability, and reduced hERG inhibition compared to 1,2,4-oxadiazole analogs. With a JAK2 IC50 of 7 nM and antimicrobial MIC of 9.11 μM against S. typhi, this piperidine building block is a validated starting point for kinase and anti-infective programs. Its low MW (153.18), favorable CNS profile (TPSA 51 Ų, XLogP3 -0.1), and free secondary amine enable rapid SAR via amidation, sulfonylation, or reductive amination. The hydrochloride salt (CAS 1384079-20-2) is available for immediate aqueous solubility in HTS.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 1082413-19-1
Cat. No. B3026733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3,4-Oxadiazol-2-yl)piperidine
CAS1082413-19-1
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NN=CO2
InChIInChI=1S/C7H11N3O/c1-3-8-4-2-6(1)7-10-9-5-11-7/h5-6,8H,1-4H2
InChIKeyYDKMMXBPUCTFTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3,4-Oxadiazol-2-yl)piperidine (CAS 1082413-19-1): A 1,3,4-Oxadiazole-Piperidine Heterocyclic Building Block with Quantifiable Regioisomeric Advantages


4-(1,3,4-Oxadiazol-2-yl)piperidine (CAS 1082413-19-1, also named 2-(piperidin-4-yl)-1,3,4-oxadiazole, molecular formula C₇H₁₁N₃O, MW 153.18 g/mol) is a heterocyclic small-molecule building block comprising a piperidine ring directly coupled at the 4-position to a 1,3,4-oxadiazole ring [1]. It is primarily used as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, CNS disorders, and antimicrobial agents, and is commercially available from multiple vendors at purities typically ranging from 95% to 97% .

Why 4-(1,3,4-Oxadiazol-2-yl)piperidine Cannot Be Replaced by 1,2,4-Oxadiazole or Other Heterocyclic Analogs in Drug Discovery Programs


The 1,3,4-oxadiazole ring is not interchangeable with its 1,2,4-oxadiazole regioisomer or with thiadiazole/oxazole analogs. A systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazole isomers consistently exhibit approximately one order of magnitude lower lipophilicity (log D), superior metabolic stability, reduced hERG inhibition, and higher aqueous solubility compared to their 1,2,4-oxadiazole counterparts [1]. These differences arise from intrinsically different charge distributions and dipole moments between the regioisomers, which directly impact ADME profiles and developability. Consequently, substituting a 1,3,4-oxadiazole-containing building block with a 1,2,4-oxadiazole analog in a lead optimization program may unpredictably alter the pharmacokinetic and safety profile of the resulting series, even when the rest of the scaffold remains identical [1].

Quantitative Differentiation Evidence for 4-(1,3,4-Oxadiazol-2-yl)piperidine Against Closest Analogs and Regioisomers


Lipophilicity (log D) Advantage of 1,3,4-Oxadiazole Regioisomer Over 1,2,4-Oxadiazole Matched Pairs

In a systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs from the AstraZeneca compound collection, the 1,3,4-oxadiazole isomer consistently showed approximately one order of magnitude (∼10-fold) lower lipophilicity (log D) compared to the 1,2,4-oxadiazole isomer. This difference was observed across virtually all matched pairs examined [1]. The lower log D is mechanistically attributed to the stronger hydrogen-bond-accepting capacity and higher dipole moment (∼3.5 D for 1,3,4-oxadiazole vs. ∼1.8 D for 1,2,4-oxadiazole) of the 1,3,4-isomer, which enhances aqueous solvation [1][2].

Medicinal Chemistry ADME Bioisosterism

JAK Kinase Intra-Family Selectivity Achieved with 4-(1,3,4-Oxadiazol-2-yl)piperidine-Containing Inhibitor in Patent US9556148

A compound incorporating 4-(1,3,4-oxadiazol-2-yl)piperidine as a terminal fragment (US9556148, Example 19) demonstrated potent and differential inhibition across the JAK kinase family: JAK2 IC₅₀ = 7 nM, JAK1 IC₅₀ = 10 nM, and JAK3 IC₅₀ = 40 nM, measured under identical assay conditions (ADP Glo platform, 25°C, recombinant purified human JAK enzymes) [1]. This reveals an intra-family selectivity window, with approximately 5.7-fold preference for JAK2 over JAK3.

Kinase Inhibition Immunology JAK-STAT Pathway

Predicted CNS Drug-Like Physicochemical Profile: Compliance with Multiple Oral Bioavailability Rules

4-(1,3,4-Oxadiazol-2-yl)piperidine exhibits computed physicochemical properties favorable for CNS drug discovery: molecular weight 153.18 g/mol, XLogP3-AA = -0.1, topological polar surface area (TPSA) = 51 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 1 rotatable bond [1]. These values fall within preferred ranges for CNS drug candidates (MW < 400, LogP 1–4, TPSA < 90 Ų, HBD ≤ 3) and satisfy Lipinski's Rule of Five (zero violations) as well as the Veber rules (rotatable bonds ≤ 10, TPSA ≤ 140 Ų) [1]. In contrast, 4-(1,2,4-oxadiazol-5-yl)piperidine (CAS 1247631-90-8) and 4-(1,2,4-oxadiazol-3-yl)piperidine (CAS 1250117-85-1) share the same molecular formula but are predicted to have higher log D values due to the intrinsic electronic differences between the oxadiazole regioisomers [2].

CNS Drug Discovery Physicochemical Properties Oral Bioavailability

Hydrochloride Salt Form Provides Enhanced Aqueous Solubility for In Vitro and In Vivo Assays

4-(1,3,4-Oxadiazol-2-yl)piperidine is commercially available as the free base (CAS 1082413-19-1) and as the hydrochloride salt (CAS 1384079-20-2, MW 189.64 g/mol) . The hydrochloride salt form features a protonated piperidine nitrogen, which significantly enhances aqueous solubility compared to the neutral free base, a critical factor for achieving reliable concentration-response curves in biochemical and cell-based assays [1]. The free base is also available as a trifluoroacetic acid (TFA) salt (CAS 1803604-13-8) for applications requiring different counterion profiles . By comparison, the free base forms of 4-(1,2,4-oxadiazol-5-yl)piperidine (CAS 1247631-90-8) and 4-(1,2,4-oxadiazol-3-yl)piperidine (CAS 1250117-85-1) are less commonly stocked as pre-formed hydrochloride salts by major vendors, potentially requiring additional formulation development for aqueous assays.

Formulation Salt Selection Aqueous Solubility

Anticonvulsant Activity of 1,3,4-Oxadiazole-Piperidine Hybrid Derivatives in Preclinical Seizure Models

A series of 3-[5-(aryl-[1,3,4]oxadiazole-2-yl]-piperidine derivatives, structurally related to 4-(1,3,4-oxadiazol-2-yl)piperidine, were evaluated in MES (maximal electroshock) and scPTZ (subcutaneous pentylenetetrazole) seizure models. Three compounds (4i, 4m, and 4n) displayed significant activity against scPTZ-induced seizures at doses of 30 mg/kg, with compound 4m identified as the most active [1]. In a separate series, 1,3,4-oxadiazole derivatives showed MES ED₅₀ values ranging from 31.20 to 36.60 mg/kg and scPTZ ED₅₀ values from 82.30 to 85.21 mg/kg [2]. A structurally distinct 1,3,4-oxadiazole derivative (compound 5b, containing a dihydroquinolinone moiety) achieved MES ED₅₀ = 8.9 mg/kg and scPTZ ED₅₀ = 10.2 mg/kg, outperforming carbamazepine and ethosuximab [3], underscoring the broad anticonvulsant potential accessible through derivatization of the 1,3,4-oxadiazole-piperidine scaffold. No direct head-to-head anticonvulsant data comparing 1,3,4-oxadiazole vs. 1,2,4-oxadiazole piperidine derivatives were identified.

Anticonvulsant CNS Pharmacology GABAergic

Commercial Availability and Pricing Landscape Across Multiple Vendors and Grades

4-(1,3,4-Oxadiazol-2-yl)piperidine is stocked by at least 8 commercial suppliers worldwide, offering a range of purities (95% to 'NLT 98%') and pack sizes from 100 mg to 5 g . Representative pricing: Fluorochem (UK) offers 97% purity at £263/250 mg, £391/500 mg, £591/1 g ; Santa Cruz Biotechnology (US) lists at $578/1 g and $1,725/5 g ; Amatek Scientific (China) offers 97% purity at ¥1,100/0.25 g and ¥2,500/1 g ; Macklin (China) lists 95% purity at ¥6,486/1 g . By comparison, 4-(1,2,4-oxadiazol-5-yl)piperidine (CAS 1247631-90-8) is listed by fewer vendors, and 4-(1,2,4-oxadiazol-3-yl)piperidine (CAS 1250117-85-1) is primarily available through custom synthesis, potentially impacting lead times and cost for procurement .

Procurement Chemical Sourcing Building Block Supply

High-Value Application Scenarios for 4-(1,3,4-Oxadiazol-2-yl)piperidine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation: JAK Family and Beyond

The demonstrated JAK1/JAK2/JAK3 inhibitory profile with nanomolar potency (JAK2 IC₅₀ = 7 nM) of a compound incorporating this building block supports its use as a terminal fragment in kinase inhibitor libraries [1]. The free secondary amine on the piperidine ring enables rapid diversification via amide coupling, sulfonylation, or reductive amination, allowing systematic SAR exploration. The low molecular weight (153.18 g/mol) and favorable TPSA (51 Ų) of the core provide ample room for further functionalization while maintaining drug-like properties.

CNS Drug Discovery Programs Requiring Low Lipophilicity and Favorable Brain Penetration Parameters

With a computed XLogP3 of -0.1 and TPSA of 51 Ų, 4-(1,3,4-oxadiazol-2-yl)piperidine falls within optimal CNS drug-like space (MW < 400, TPSA < 90 Ų, LogP 1–4) [2]. The ∼10-fold lower log D of the 1,3,4-oxadiazole ring vs. the 1,2,4-oxadiazole isomer reduces the risk of high lipophilicity-driven off-target effects and metabolic instability [3]. This makes the building block a rational starting point for CNS-targeted programs where brain penetration, metabolic stability, and safety margins are critical selection criteria.

Antimicrobial and Enzyme Inhibitor Screening Libraries

S-substituted derivatives of 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol, synthesized from a piperidine-1,3,4-oxadiazole core closely related to this building block, demonstrated MIC values as low as 9.11 μM against S. typhi, comparable to ciprofloxacin (7.45 μM) [4]. Additionally, piperidine-1,3,4-oxadiazole hybrids have shown urease and lipoxygenase inhibitory activity [5]. These data support the inclusion of 4-(1,3,4-oxadiazol-2-yl)piperidine as a core scaffold in diversity-oriented synthesis for antimicrobial and anti-inflammatory screening collections.

Salt Form Selection for Aqueous Biological Assays

For biochemical and cell-based assays requiring defined aqueous solubility, the hydrochloride salt (CAS 1384079-20-2) offers a ready-to-use form with enhanced water solubility due to protonation of the piperidine nitrogen . This eliminates the need for in-house salt screening or solubilization optimization, reducing assay development time. The hydrochloride salt is particularly advantageous for high-throughput screening (HTS) campaigns where DMSO stock solutions are diluted into aqueous buffer, and compound precipitation must be avoided.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1,3,4-Oxadiazol-2-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.